1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrFO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.
Cyclopropanation: The substituted phenyl ring is then subjected to cyclopropanation reactions to form the cyclopropane ring.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under specific conditions to achieve substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups present and their interactions with biological molecules. For example, the carboxylic acid group can form hydrogen bonds with proteins, influencing their activity and function.
Comparison with Similar Compounds
- 1-(2-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid
- 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
Comparison: 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring. This positional arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Properties
CAS No. |
1314739-01-9 |
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Molecular Formula |
C10H8BrFO2 |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO2/c11-8-2-1-6(12)5-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
VNGYBOIHEQCFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)F)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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